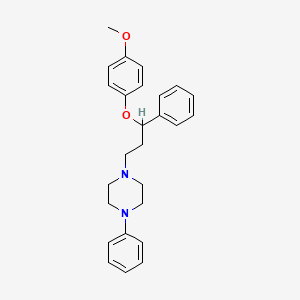
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with phenyl and methoxyphenoxy groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with phenylmagnesium bromide to yield 3-(4-methoxyphenoxy)-3-phenylpropan-1-ol. Finally, this compound is reacted with 1-phenylpiperazine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings or piperazine nitrogen atoms.
科学的研究の応用
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
特性
CAS番号 |
157846-69-0 |
|---|---|
分子式 |
C26H30N2O2 |
分子量 |
402.5 g/mol |
IUPAC名 |
1-[3-(4-methoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C26H30N2O2/c1-29-24-12-14-25(15-13-24)30-26(22-8-4-2-5-9-22)16-17-27-18-20-28(21-19-27)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3 |
InChIキー |
QBQAEOZMNAEWBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















